

Spectroscopic and Synthetic Profile of 2-(4-Bromophenyl)-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-1H-indole

Cat. No.: B182713

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This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for **2-(4-Bromophenyl)-1H-indole**. The information is intended to support research and development activities in medicinal chemistry and materials science where this indole derivative may be of interest.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-(4-Bromophenyl)-1H-indole**, providing a reference for compound identification and characterization.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
~8.10	br s	-	1H	NH
~7.70	d	~8.4	2H	Ar-H (H-2', H-6')
~7.60	d	~8.4	2H	Ar-H (H-3', H-5')
~7.65	d	~7.8	1H	Ar-H (H-4)
~7.40	d	~8.1	1H	Ar-H (H-7)
~7.15	t	~7.5	1H	Ar-H (H-6)
~7.08	t	~7.5	1H	Ar-H (H-5)
~6.80	s	-	1H	Ar-H (H-3)

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). Data is compiled from typical values for this structural motif and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~138.0	C-2
~136.5	C-7a
~131.8	C-1'
~131.5	C-3', C-5'
~129.0	C-3a
~127.0	C-2', C-6'
~122.5	C-6
~121.5	C-4
~120.8	C-4'
~120.0	C-5
~111.0	C-7
~100.5	C-3

Solvent: CDCl_3 or DMSO-d_6 . Chemical shifts are referenced to the solvent signal. Data is compiled from typical values for this structural motif and may vary slightly based on experimental conditions.[\[1\]](#)

Table 3: Mass Spectrometry Data

Technique	Ionization Mode	[M] ⁺	[M+H] ⁺	Key Fragments (m/z)
GC-MS	EI	271/273	-	192, 165, 116
LC-MS	ESI	-	272/274	-

Molecular Weight: 272.14 g/mol . The isotopic pattern of bromine ($^{79}\text{Br}/^{81}\text{Br} \approx 1:1$) results in characteristic M and M+2 peaks of nearly equal intensity.[\[2\]](#)[\[3\]](#)

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Sharp	N-H Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~1600, ~1490, ~1450	Medium-Strong	Aromatic C=C Bending
~1070	Strong	C-Br Stretch
~820	Strong	p-disubstituted benzene C-H bend (out-of-plane)
~740	Strong	o-disubstituted benzene C-H bend (out-of-plane)

Sample preparation: KBr pellet or ATR. The exact peak positions may vary.[\[4\]](#)

Experimental Protocols

A common and effective method for the synthesis of 2-arylindoles is the Fischer indole synthesis.

Fischer Indole Synthesis of 2-(4-Bromophenyl)-1H-indole

This protocol describes the acid-catalyzed reaction of (4-bromophenyl)hydrazine with acetophenone, followed by cyclization to form the indole ring.

Materials:

- (4-bromophenyl)hydrazine hydrochloride
- Acetophenone
- Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
- Ethanol

- Toluene
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- Hydrazone Formation:
 - To a solution of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add a few drops of acetic acid.
 - Add acetophenone (1.05 eq) dropwise to the solution at room temperature.
 - Stir the mixture at room temperature for 2-4 hours, or until a precipitate forms.
 - Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the corresponding hydrazone.
- Indolization (Cyclization):
 - Method A (Polyphosphoric Acid): Add the dried hydrazone (1.0 eq) to polyphosphoric acid (10-20 eq by weight) preheated to 80-100 °C. Stir the mixture vigorously for 30-60 minutes.
 - Method B (Zinc Chloride): Mix the dried hydrazone (1.0 eq) with anhydrous zinc chloride (3-5 eq) and heat the mixture to 150-170 °C for 1-2 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).

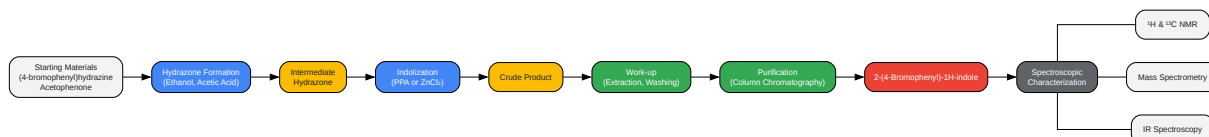
- Upon completion, carefully pour the hot reaction mixture onto crushed ice with stirring.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
- Work-up and Purification:
 - Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
 - Combine the organic layers and wash with water and then brine.
 - Dry the organic layer over anhydrous sodium sulfate and filter.
 - Concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford **2-(4-Bromophenyl)-1H-indole** as a solid.

Characterization:

- Confirm the structure of the purified product using ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR spectroscopy, comparing the obtained data with the reference data provided in Tables 1-4.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of **2-(4-Bromophenyl)-1H-indole**.



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Caption: Synthetic and analytical workflow for **2-(4-Bromophenyl)-1H-indole**.

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